![molecular formula C19H13IO3S B290472 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as HSPBIB and has a molecular weight of 460.3 g/mol.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate involves the inhibition of the production of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This leads to the reduction of oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate has several biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to increase the activity of antioxidant enzymes such as SOD and catalase, leading to the protection of cells against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate in lab experiments is its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate. One of the areas of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Further studies are also needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate involves the reaction between 4-mercaptophenol and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
The chemical compound 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C19H13IO3S |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] 2-iodobenzoate |
InChI |
InChI=1S/C19H13IO3S/c20-18-4-2-1-3-17(18)19(22)23-14-7-11-16(12-8-14)24-15-9-5-13(21)6-10-15/h1-12,21H |
Clave InChI |
RIPQJJUNVWYZOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O)I |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)
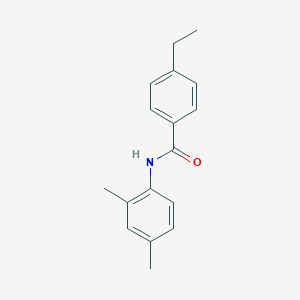
![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)

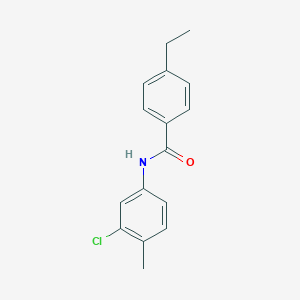
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)
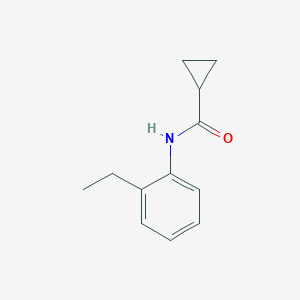
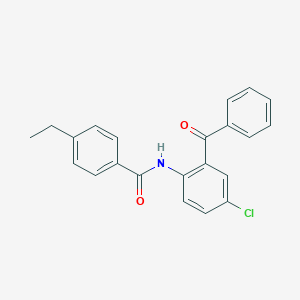
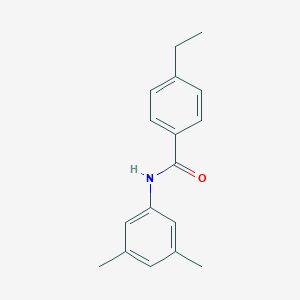



![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
